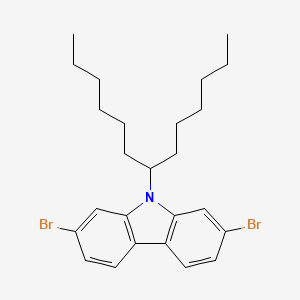
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole typically involves the bromination of 9-(tridecan-7-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted carbazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or different functional groups.
Scientific Research Applications
2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Utilized in the development of materials for photonic devices due to its unique electronic properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. The bromine atoms and alkyl chain influence its electronic properties, enhancing its performance in devices. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9-(tridecan-7-ylidene)-9H-fluorene
- 2,7-Dibromo-9-(tridecan-7-yl)-9H-fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9-(tridecan-7-yl)-9H-carbazole stands out due to its unique combination of bromine atoms and a long alkyl chain. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and material science.
Properties
Molecular Formula |
C25H33Br2N |
|---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
2,7-dibromo-9-tridecan-7-ylcarbazole |
InChI |
InChI=1S/C25H33Br2N/c1-3-5-7-9-11-21(12-10-8-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3 |
InChI Key |
VJURLWMLNNLMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


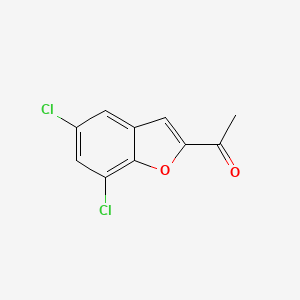
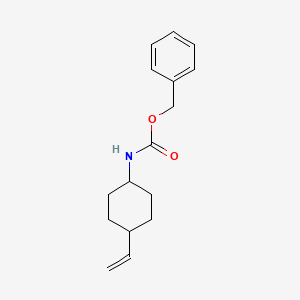
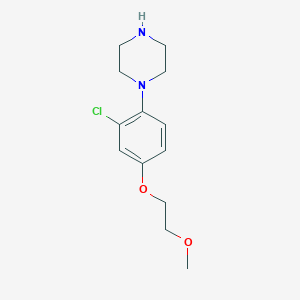
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
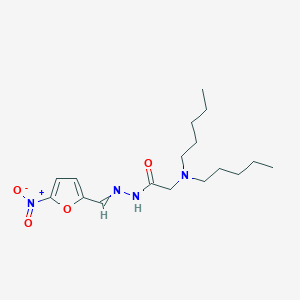
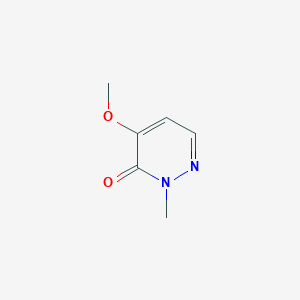
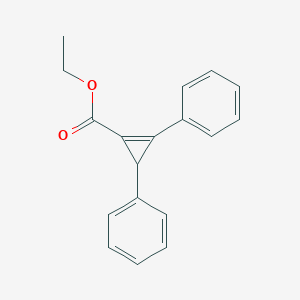
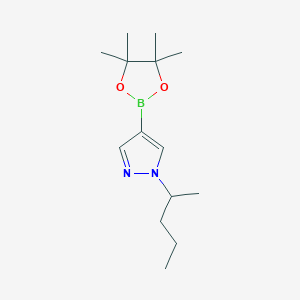
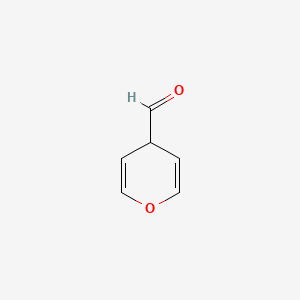
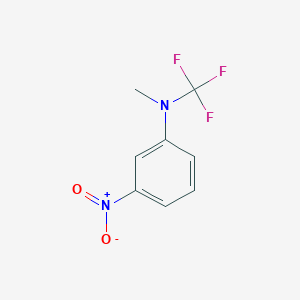
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)



